LSD1 Inhibitory Potency: Scaffold-Class Baseline and Structural Differentiation Potential
Direct LSD1 enzymatic inhibition data for CAS 941991-41-9 are not available in the peer-reviewed primary literature. However, a closely related [1,2,3]triazolo[4,5-d]pyrimidine derivative (compound 27 in the published series) exhibits an IC50 of 0.564 µM against recombinant LSD1 in a fluorescence-based biochemical assay [1]. SAR analysis in this study demonstrates that subtle modifications to the amide substituent (e.g., replacing a pyridylmethyl group with a phenyl ring) modulate potency by altering hydrogen-bond interactions with Met332 [1]. By extension, the o-tolyl group in CAS 941991-41-9, which introduces both steric bulk and a methyl substituent ortho to the amide linkage, is expected to produce a distinct potency and selectivity signature relative to the unsubstituted phenyl or heteroarylmethyl analogs. Quantitative comparative data must be generated experimentally.
| Evidence Dimension | LSD1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 27 (pyridylmethyl-substituted analog): IC50 = 0.564 µM |
| Quantified Difference | Cannot be calculated; direct measurement required |
| Conditions | Recombinant LSD1, fluorescence-based biochemical assay (published protocol [1]) |
Why This Matters
The scaffold's established sub-micromolar LSD1 inhibitory activity provides a rationale for procuring this compound as a tool for epigenetic probe development, but the absence of direct data means that users must independently validate its potency relative to the published benchmark compound 27.
- [1] Li Z-H, Ma J-L, Liu G-Z, Zhang X-H, Qin T-T, Ren W-H, Zhao T-Q, Chen X-H, Zhang Z-Q. [1,2,3]Triazolo[4,5-d]pyrimidine derivatives incorporating (thio)urea moiety as a novel scaffold for LSD1 inhibitors. Eur J Med Chem. 2020 Feb 1;187:111989. View Source
